molecular formula C18H20N4 B1674766 Lerisetron CAS No. 143257-98-1

Lerisetron

カタログ番号 B1674766
CAS番号: 143257-98-1
分子量: 292.4 g/mol
InChIキー: PWWDCRQZITYKDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lerisetron (code name F-0930-RS) is a drug that acts as an antagonist at the 5-HT3 receptor . It is a potent antiemetic and was in clinical trials for the treatment of nausea associated with cancer chemotherapy . It belongs to the class of organic compounds known as n-arylpiperazines, which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Synthesis Analysis

The synthesis of Lerisetron involves several steps, including the synthesis of amino nitro derivatives, reduction of nitro to amine, cyclization, chlorination, and bromination . The synthesis process is complex and requires precise control of conditions to ensure the correct formation of the Lerisetron molecule .


Molecular Structure Analysis

Lerisetron has a molecular formula of C18H20N4 and a molar mass of 292.386 g/mol . It contains a benzimidazole group and a piperazine ring, which are key components of its molecular structure .


Chemical Reactions Analysis

Lerisetron’s chemical reactions mainly involve its interactions with the 5-HT3 receptor. Synthetic analogs of Lerisetron have been used as molecular probes to investigate these interactions . The N-benzyl group of Lerisetron is particularly important in these interactions .


Physical And Chemical Properties Analysis

Lerisetron has a molecular weight of 292.38 and a chemical formula of C18H20N4 . It is a small molecule, which allows it to effectively interact with the 5-HT3 receptors .

科学的研究の応用

Lerisetron: A Comprehensive Analysis of Scientific Research Applications: Lerisetron is a compound with several scientific applications. Below are detailed sections focusing on unique applications:

Antiemetic Agent in Cancer Therapy

Lerisetron has been investigated as an antiemetic agent, particularly for its serum protein binding characteristics in cancer patients. It is known to be a potent antagonist of the 5-HT3 receptor, which is a target for antiemetic drugs .

Antimalarial Properties

Research has explored Lerisetron analogues for their potential antimalarial properties. These studies focus on synthesizing and understanding the structure-activity relationships of Lerisetron derivatives to improve their efficacy as antimalarial agents .

Functional Group Interactions with 5-HT3 Receptor

Lerisetron’s interactions with the 5-HT3 receptor have been a subject of study. Using synthetic analogs and site-directed mutagenesis, researchers have identified key interactions and proposed models of the Lerisetron binding site on the receptor .

Safety and Hazards

Lerisetron is toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

将来の方向性

While Lerisetron has shown promise as a potent antiemetic, more research is needed to fully understand its potential benefits and risks . Future research may focus on further investigating its mechanism of action, exploring potential new uses for the drug, and developing safer and more effective analogs .

特性

IUPAC Name

1-benzyl-2-piperazin-1-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWDCRQZITYKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162368
Record name Lerisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lerisetron

CAS RN

143257-98-1
Record name Lerisetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143257-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lerisetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lerisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lerisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36R82SXRG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lerisetron
Reactant of Route 2
Reactant of Route 2
Lerisetron
Reactant of Route 3
Reactant of Route 3
Lerisetron
Reactant of Route 4
Reactant of Route 4
Lerisetron
Reactant of Route 5
Reactant of Route 5
Lerisetron
Reactant of Route 6
Lerisetron

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。